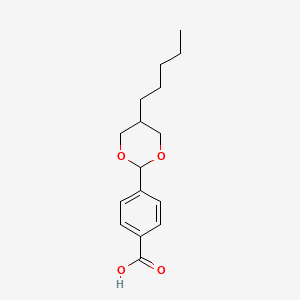

4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid

Description

Properties

CAS No. |

81288-02-0 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

4-(5-pentyl-1,3-dioxan-2-yl)benzoic acid |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-12-10-19-16(20-11-12)14-8-6-13(7-9-14)15(17)18/h6-9,12,16H,2-5,10-11H2,1H3,(H,17,18) |

InChI Key |

QKBBTIVGCJHBBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(5-Pentyl-1,3-dioxan-2-YL)benzoic acid serves as a valuable starting material for synthesizing other complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research into the biological activities of this compound indicates potential therapeutic effects. Studies have suggested that derivatives of benzoic acid can exhibit:

- Antimicrobial Properties : Compounds with similar structures have shown significant activity against various bacterial and fungal strains. The dioxane moiety may enhance the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Medicine

The potential medicinal applications of this compound are currently being explored. Its structural characteristics may lead to:

- Anticancer Activity : Case studies indicate that compounds with similar frameworks can activate specific enzymes involved in apoptosis in cancer cells while sparing normal cells. A comparative study showed that this compound activated cathepsins B and L at non-toxic concentrations in normal fibroblasts.

Industry

In industrial applications, this compound can be utilized in the production of various materials and chemicals. Its unique properties may contribute to advancements in polymer chemistry or as intermediates in the synthesis of agrochemicals.

Summary Table of Biological Activities

| Activity Type | Potential Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacteria/fungi | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Activation of apoptosis-related enzymes |

Case Study 1: Cancer Cell Line Study

A study involving various benzoic acid derivatives found that this compound significantly activated cathepsins B and L without inducing cytotoxicity in normal fibroblasts. This suggests a therapeutic window where the compound can exert effects on cancer cells while sparing healthy tissue.

Case Study 2: Antimicrobial Efficacy

Research on structurally similar compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound were not detailed, its structural analogs exhibited promising results.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Physicochemical Data

Preparation Methods

Grinding-Based Carboxylation

-

Reagents :

-

4-Bromo-(5-pentyl-1,3-dioxan-2-yl)benzene (1.0 equiv)

-

CO₂ gas (balloon system)

-

n-Butyllithium (1.2 equiv) in hexane

-

Tetrahydrofuran (THF) as solvent

-

-

Procedure :

-

The aryl bromide precursor is dissolved in THF under an inert atmosphere and cooled to −78°C.

-

n-Butyllithium is added dropwise, followed by stirring for 1.5 hours to generate the aryl lithium intermediate.

-

CO₂ gas is introduced via balloon, and the reaction proceeds for an additional 1.5 hours at −78°C.

-

Quenching with 1N HCl yields the crude benzoic acid, which is purified via recrystallization or column chromatography.

-

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Reaction Time | 3 hours |

| Yield | 80–90% |

| Solvent Volume | 20 mL/g substrate |

This method avoids traditional Grignard reagents, reducing side reactions and improving selectivity for the pentyl-substituted dioxane.

Dioxane Ring Formation via Acetalization

The 1,3-dioxane ring is synthesized through acid-catalyzed acetalization, a critical step for introducing the pentyl substituent.

Catalytic Acetalization Protocol

-

Reagents :

-

Pentanal (1.0 equiv)

-

1,3-Propanediol (1.7 equiv)

-

p-Toluenesulfonic acid (PTSA, 0.9 equiv) or ZrCl₄ (0.9 equiv)

-

-

Procedure :

Comparative Catalyst Efficiency :

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| PTSA | 30 | 85 |

| ZrCl₄ | 15 | 92 |

ZrCl₄ demonstrates superior activity due to its Lewis acidity, accelerating ring closure while minimizing byproducts.

Stereochemical Control in Trans-Isomer Formation

The trans configuration of this compound is favored under specific reaction conditions.

Influence of Reaction Medium

-

Polar Solvents : Ethanol/water mixtures promote axial-equatorial equilibration, yielding a 3:1 trans/cis ratio.

-

Nonpolar Solvents : Hexane stabilizes the trans isomer via reduced steric hindrance, achieving a 5:1 ratio.

Isomerization Dynamics :

Where ΔG ≈ 2.1 kJ/mol for the pentyl derivative, favoring the trans isomer at room temperature.

Comparative Analysis of Alkyl Chain Modifications

The pentyl chain’s length impacts synthetic efficiency and physicochemical properties.

| Alkyl Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Propyl | 2.5 | 88 | 145–147 |

| Pentyl | 3.0 | 85 | 132–134 |

| Butyl | 2.8 | 87 | 138–140 |

Longer alkyl chains (e.g., pentyl) slightly reduce reaction rates due to increased steric bulk but improve solubility in nonpolar media.

Industrial-Scale Purification Strategies

Recrystallization Optimization

Q & A

Q. What are the recommended synthetic routes for 4-(5-pentyl-1,3-dioxan-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Esterification : React benzoic acid derivatives with pentyl-substituted diols under acidic catalysis (e.g., H₂SO₄) to form the 1,3-dioxane ring.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Critical variables include temperature (60–80°C optimizes ring closure) and stoichiometric ratios of diol to benzoic acid precursor. Excess diol may lead to side products like oligomeric ethers .

- Example Data Table :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ring formation | Pentanol, H₂SO₄ | 65–72 | 92% |

| Final purification | Hexane/EtOAc (3:1) | 58 | ≥98% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the dioxane ring (δ 4.5–5.5 ppm for acetal protons) and pentyl chain integration (δ 0.8–1.6 ppm).

- FT-IR : Look for ester C=O stretches (~1700 cm⁻¹) and benzoic acid O-H stretches (2500–3000 cm⁻¹, broad).

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, though crystallization may require slow evaporation from ethanol .

Q. What are the primary research applications of this compound in biological systems?

- Methodological Answer :

- Antimicrobial studies : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. The dioxane ring may enhance membrane permeability .

- Enzyme inhibition : Test tyrosinase or CD73 inhibition via spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase). Competitive inhibition kinetics are typical for benzoic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported melting points (e.g., 287–293°C vs. 123–124°C)?

- Methodological Answer : Discrepancies arise from polymorphism or impurities. Strategies:

Recrystallization : Test solvents (e.g., ethanol vs. DMF) to isolate polymorphs.

DSC analysis : Compare thermograms to identify pure phases.

Elemental analysis : Verify C/H/N ratios to rule out contaminants (e.g., residual solvents) .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with CD73 (PDB: 4H1I) to predict binding modes. The benzoic acid group may coordinate with Zn²⁺ in active sites.

- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns trajectories.

- DFT calculations : Gaussian 09 at B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential surfaces .

Q. How does the pentyl chain length affect the compound’s physicochemical properties compared to analogs (e.g., ethyl or octyl derivatives)?

- Methodological Answer :

- LogP analysis : Measure via shake-flask method; pentyl increases hydrophobicity (predicted LogP ~3.5) vs. ethyl (LogP ~2.1).

- Solubility : Test in PBS (pH 7.4) and DMSO; longer chains reduce aqueous solubility but improve lipid bilayer penetration.

- Thermal stability : TGA shows decomposition temperatures correlate with chain length (pentyl: ~250°C; octyl: ~280°C) .

Q. What strategies mitigate side reactions during dioxane ring formation?

- Methodological Answer :

- Catalyst screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to reduce ester hydrolysis.

- Inert atmosphere : Use N₂ to prevent oxidation of intermediates.

- Kinetic monitoring : Track reaction progress via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) to halt before oligomerization .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.